![molecular formula C10H14OS B3025477 1-(2,5-Dimethylthiophen-3-yl)butan-1-one CAS No. 500891-66-7](/img/structure/B3025477.png)
1-(2,5-Dimethylthiophen-3-yl)butan-1-one
Overview
Description
“1-(2,5-Dimethylthiophen-3-yl)butan-1-one” is a chemical compound with the CAS Number: 500891-66-7 . It has a molecular weight of 183.29 and its IUPAC name is 1-(2,5-dimethyl-1H-1lambda3-thiophen-3-yl)butan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,12H,4-5H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.29 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Industrial Chemistry
Thiophene derivatives, including “1-(2,5-Dimethylthiophen-3-yl)butan-1-one”, are utilized in industrial chemistry as corrosion inhibitors .
Material Science
These compounds play a significant role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the fabrication of Organic Field-Effect Transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
“1-(2,5-Dimethylthiophen-3-yl)butan-1-one” and similar molecules are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Heterocyclic Ketimines
It is used in the synthesis of heterocyclic ketimines .
Preparation of Photochromic Diarylethenes
The compound is a convenient starting material for the preparation of photochromic diarylethenes with various backbones .
Investigation of Spectroscopic Behaviors
The compound has been used in the investigation of spectroscopic behaviors .
Future Directions
properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYYNHOPHDOATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(SC(=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305459 | |
Record name | 1-(2,5-dimethylthiophen-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylthiophen-3-yl)butan-1-one | |
CAS RN |
500891-66-7 | |
Record name | 1-(2,5-dimethylthiophen-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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